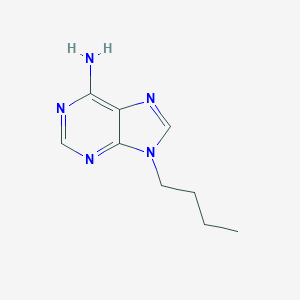

9H-Purin-6-amine, 9-butyl-

Description

The exact mass of the compound 9H-Purin-6-amine, 9-butyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9H-Purin-6-amine, 9-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purin-6-amine, 9-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-butylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXMJMZKKNIYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181617 | |

| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2715-70-0 | |

| Record name | 9-Butyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2715-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purin-6-amine, 9-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, 9-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-butyl-9H-purin-6-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogues represent a cornerstone in medicinal chemistry and drug discovery, with numerous derivatives exhibiting potent biological activities, including anticancer, antiviral, and antifungal properties.[1] The strategic substitution at various positions of the purine scaffold allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on 9-butyl-9H-purin-6-amine, also known as 9-butyladenine, a member of the N9-substituted purine family. While specific literature on this particular analogue is sparse, this document provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed, field-proven synthesis protocol based on established methodologies for analogous compounds, and an exploration of its potential biological significance.

Molecular Structure and Chemical Identity

9-butyl-9H-purin-6-amine is a derivative of adenine, one of the two purine nucleobases found in DNA and RNA. It is characterized by a butyl group covalently attached to the nitrogen atom at the 9-position of the purine ring.

Molecular Formula: C₉H₁₃N₅[2]

Molecular Weight: 191.23 g/mol [2]

IUPAC Name: 9-butyl-9H-purin-6-amine[2]

Synonyms: 9-butyladenine, N9-butyladenine[2]

The purine core is a planar, aromatic heterocyclic system, and the attachment of the flexible butyl chain at the N9 position introduces a region of non-polarity, which can significantly influence its solubility, membrane permeability, and interactions with biological macromolecules.

Caption: 2D structure of 9-butyl-9H-purin-6-amine.

Physicochemical Properties

| Property | Predicted Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a solid with a defined melting point |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, DMSO, and DMF. |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis and Characterization

The synthesis of 9-substituted purines is a well-established area of organic chemistry. A reliable and commonly employed method involves the nucleophilic substitution of a halogenated purine precursor with the desired amine.[1]

Synthetic Workflow

The synthesis of 9-butyl-9H-purin-6-amine can be efficiently achieved in a two-step process starting from the commercially available 6-chloropurine.

Caption: Synthetic workflow for 9-butyl-9H-purin-6-amine.

Experimental Protocol

Step 1: Synthesis of 6-chloro-9-butylpurine

This step involves the N-alkylation of 6-chloropurine with 1-bromobutane. The use of a base like potassium carbonate is crucial to deprotonate the purine ring, facilitating the nucleophilic attack on the alkyl halide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

-

To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloro-9-butylpurine.

Step 2: Synthesis of 9-butyl-9H-purin-6-amine

The final step is an ammonolysis reaction where the chloro group at the 6-position is displaced by an amino group. This is typically carried out in a sealed vessel due to the volatility of ammonia and the need for elevated temperatures to drive the reaction to completion.

-

Dissolve the purified 6-chloro-9-butylpurine (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

-

Transfer the solution to a sealed pressure vessel.

-

Heat the reaction to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 9-butyl-9H-purin-6-amine as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized 9-butyl-9H-purin-6-amine would be confirmed by standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy:

-

Purine Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the C2-H and C8-H protons of the purine ring.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O.

-

Butyl Protons:

-

A triplet corresponding to the -CH₂- group attached to N9.

-

A multiplet for the internal -CH₂-CH₂- groups.

-

A triplet for the terminal -CH₃ group.

-

¹³C NMR Spectroscopy:

-

Purine Carbons: Peaks in the aromatic region (typically δ 115-160 ppm) corresponding to the carbon atoms of the purine ring.

-

Butyl Carbons: Peaks in the aliphatic region (typically δ 10-50 ppm) corresponding to the four carbons of the butyl chain.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Characteristic stretching vibrations for the primary amine (-NH₂) in the region of 3100-3500 cm⁻¹.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the butyl group.

-

C=N and C=C Stretching: Multiple bands in the 1500-1680 cm⁻¹ region, characteristic of the purine ring system.

-

N-H Bending: A bending vibration for the -NH₂ group around 1600-1650 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (191.23 g/mol ).

Potential Biological Activity and Applications

While specific biological data for 9-butyl-9H-purin-6-amine is not extensively documented, the broader class of N9-substituted purines has been the subject of significant research in drug discovery.

Caption: Factors influencing the potential biological activity of 9-butyl-9H-purin-6-amine.

-

Anticancer Activity: Many purine analogues exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis or cellular signaling pathways, such as kinases. The introduction of the N9-butyl group may enhance cellular uptake and cytotoxicity.

-

Antiviral Activity: Modified nucleosides are a well-known class of antiviral agents. N9-substituted purines can act as mimics of natural nucleosides and interfere with viral replication by inhibiting viral polymerases.

-

Enzyme Inhibition: The purine scaffold is a common feature in the active sites of many enzymes, particularly kinases. N9-alkylation can modulate the binding affinity and selectivity for specific enzyme targets.

Further research, including in vitro screening against a panel of cancer cell lines and viral assays, is necessary to elucidate the specific biological activities of 9-butyl-9H-purin-6-amine.

Conclusion

9-butyl-9H-purin-6-amine is a readily synthesizable purine derivative with the potential for interesting biological activities. This guide provides a comprehensive framework for its preparation and characterization, drawing upon established chemical principles for analogous compounds. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of novel N9-substituted purine analogues. Future studies are warranted to experimentally validate the predicted properties and to fully characterize the biological profile of this compound.

References

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955. [Link]

-

PubChem. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 9-Butyl-9H-purin-6-amine. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 9H-Purin-6-amine, 9-hexulofuranosyl-. Retrieved January 27, 2026, from [Link]

-

Lead Sciences. (n.d.). 9-Butyl-9H-purin-6-amine. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 9-Butyl-9H-purin-6-amine | C9H13N5 | CID 75929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Butyl-9H-purin-6-amine - Lead Sciences [lead-sciences.com]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 9-Butyladenine

Executive Summary

9-Butyladenine (CAS: 702-99-8) is a N9-alkylated purine derivative often utilized as a lipophilic model compound in nucleoside analog research and as a probe for hydrophobic interactions in DNA/RNA base-pairing studies.[1]

The synthesis of 9-butyladenine presents a classic challenge in heterocyclic chemistry: regioselectivity . The adenine ring contains multiple nucleophilic nitrogen atoms (N9, N7, N3, and N1), with N9 and N7 being the primary competitors under standard alkylation conditions. This guide details the thermodynamic and kinetic principles governing this selectivity and provides a validated protocol for the high-yield synthesis of the N9 isomer.

Part 1: Strategic Analysis of Regioselectivity

The N9 vs. N7 Challenge

In the presence of a base, the imidazole ring proton (N9-H) of adenine is deprotonated (pKa

-

Thermodynamic Control (N9): The N9-alkylated product is generally more thermodynamically stable due to the preservation of the aromatic sextet in the imidazole ring and minimized steric clash with the exocyclic amine at C6.

-

Kinetic Control (N3/N7): Under neutral conditions or with specific directing groups, alkylation can occur at N3 or N7. However, using a weak base like K₂CO₃ in a polar aprotic solvent favors the thermodynamic N9 product.

Reaction Mechanism (SN2)

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2). The adeninate anion attacks the electrophilic carbon of 1-bromobutane (or 1-iodobutane), displacing the halide.

Figure 1: Mechanistic pathway for the base-promoted alkylation of adenine. The N9 pathway is favored energetically.[2]

Part 2: Validated Experimental Protocols

Method A: Base-Promoted Direct Alkylation (Primary Route)

This method is the industry standard due to its operational simplicity and cost-effectiveness. It utilizes Potassium Carbonate (K₂CO₃) as the base and Dimethylformamide (DMF) as the solvent.

Reagents:

-

Adenine (1.0 equiv)

-

1-Bromobutane (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

DMF (Dimethylformamide), anhydrous (Concentration: ~0.2 M)

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Adenine (1.35 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol) in dry DMF (50 mL).

-

Stirring: Stir the suspension at room temperature for 30 minutes. Why: This ensures partial deprotonation and formation of the adeninate species before the electrophile is introduced.

-

Alkylation: Add 1-Bromobutane (1.64 g, 1.29 mL, 12 mmol) dropwise via syringe.

-

Reaction: Stir the mixture at ambient temperature (25°C) for 16–24 hours. Alternatively, heat to 60°C for 4–6 hours to accelerate the reaction, though this may slightly increase N7 byproduct formation.

-

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The N9 product typically runs higher (less polar) than the N7 isomer and starting material.

-

Workup:

-

Filter off the solid inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove DMF. Note: DMF requires high vacuum and a warm water bath (50-60°C).

-

Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude solid.

-

Method B: Mitsunobu Reaction (Alternative)

Useful when starting from 1-Butanol directly or avoiding strong basic conditions.

Reagents:

-

Adenine (1.0 equiv)

-

1-Butanol (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

THF (Tetrahydrofuran), dry

Protocol:

-

Dissolve Adenine, 1-Butanol, and PPh₃ in dry THF under inert atmosphere (N₂).

-

Cool the solution to 0°C.

-

Add DIAD dropwise over 15 minutes.

-

Allow to warm to room temperature and stir overnight.

-

Solvent evaporation followed by column chromatography is required to remove PPh₃O byproduct.

Part 3: Purification & Characterization (The "Trust" Pillar)

Isolating pure 9-butyladenine requires removing the N7-isomer (typically 10-20% of the crude mixture).

Purification Workflow

Figure 2: Purification logic for separating N9/N7 regioisomers.

Characterization Standards

To validate the synthesis, you must confirm the regiochemistry. The N9 isomer is distinguished from N7 primarily by 13C NMR chemical shifts.

| Feature | 9-Butyladenine (Target) | 7-Butyladenine (Impurity) |

| TLC (5% MeOH/DCM) | Higher Rf (Less Polar) | Lower Rf (More Polar) |

| 13C NMR: C-5 | ~119 ppm (Shielded) | ~110-113 ppm |

| 13C NMR: C-8 | ~140 ppm | ~143-146 ppm (Deshielded) |

| HMBC Correlation | N9-CH₂ protons correlate to C4 & C8 | N7-CH₂ protons correlate to C5 & C8 |

Self-Validating Check:

-

If your C-5 signal is near 110 ppm, you have likely isolated the N7 isomer or a mixture.

-

The difference in chemical shift (

) between C5 and C8 is smaller in N9 isomers (~20 ppm) compared to N7 isomers (~30 ppm).

Physical Properties[1][3][4][5][6][7][8][9]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically observed in the range of 100–110°C (Note: Values may vary based on crystal polymorph and purity; always compare with an authentic standard if available).

-

Solubility: Soluble in DMSO, DMF, Methanol, Ethanol, and Chloroform. Sparingly soluble in water.

References

-

Regioselectivity in Adenine Alkylation

-

Synthesis & Characterization of 9-Alkyladenines

-

Protocol & NMR Data: Lonergan, D. G., Halse, J., & Deslongchamps, G. (1998). "Comparative probe for stacking interactions in simple A:T base pair mimics." Tetrahedron Letters, 39(38), 6865-6868. Link

-

N9 vs N7 NMR Differentiation: Singh, D., Wani, M. J., & Kumar, A. (1999). "A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine." The Journal of Organic Chemistry, 64(13), 4665–4668. (Provides analogous purine NMR rules). Link

-

-

Mitsunobu Reaction Application

-

Alternative Route: Toyota, A., et al. (2011). "Application of the Mitsunobu reaction to the synthesis of N9-alkylated purines." Chemical & Pharmaceutical Bulletin, 59(4), 512. Link

-

Sources

Unraveling the Cellular Impact of 9-Butyladenine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Butyladenine, a synthetic N9-substituted purine analog, represents a class of molecules with significant therapeutic potential, particularly in oncology. Its structural similarity to adenosine suggests a competitive role in ATP-binding pockets of key cellular enzymes. This technical guide delineates the proposed mechanism of action for 9-butyladenine, centering on its role as a potent inhibitor of Cyclin-Dependent Kinases (CDKs). We will explore the downstream cellular consequences of this inhibition, namely cell cycle arrest at the G2/M transition and the subsequent induction of apoptosis. This document provides not only the theoretical framework for this mechanism but also detailed, field-proven protocols for its experimental validation, empowering researchers to rigorously investigate this and similar compounds.

Introduction: The Therapeutic Promise of 9-Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of endogenous signaling molecules and therapeutic agents. Chemical modifications, particularly at the N9 position, have yielded compounds with diverse biological activities.[1] 9-Butyladenine emerges from this lineage as a molecule of interest for its potential to disrupt aberrant cellular proliferation, a hallmark of cancer. Its mechanism of action is hypothesized to be rooted in the competitive inhibition of kinases, enzymes critical for cell signaling and division.[2] This guide will provide a deep dive into the most probable of these mechanisms: the inhibition of Cyclin-Dependent Kinases and the resultant effects on cellular fate.

Proposed Core Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[3] Their sequential activation, governed by binding to specific cyclin partners, drives the cell through the various phases of division. In many cancers, the CDK signaling axis is dysregulated, leading to uncontrolled proliferation.

9-Butyladenine, as an ATP analog, is perfectly poised to fit into the ATP-binding cleft of CDKs, preventing the phosphorylation of their target substrates and thereby halting the cell cycle engine. The primary target within this family is likely the CDK1/Cyclin B1 complex , the key driver of the G2 to M phase transition.[4]

Visualizing the Inhibition

Caption: Competitive inhibition of the CDK1/Cyclin B1 complex by 9-Butyladenine.

Cellular Consequence I: G2/M Cell Cycle Arrest

By inhibiting the CDK1/Cyclin B1 complex, 9-Butyladenine is predicted to prevent cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[5][6] This arrest can be quantitatively measured and is a primary indicator of the compound's on-target effect in a cellular context.

Hypothetical Data: Cell Cycle Distribution in HCT116 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle (DMSO) | 55.2 | 20.1 | 24.7 | 1.5 |

| 9-Butyladenine (10 µM) | 25.8 | 15.5 | 58.7 | 3.2 |

| 9-Butyladenine (25 µM) | 15.3 | 10.1 | 74.6 | 8.9 |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in each phase of the cell cycle.[7]

-

Cell Seeding and Treatment: Seed human colon carcinoma (HCT116) cells in 6-well plates at a density of 2x10^5 cells/well. Allow cells to adhere overnight. Treat cells with varying concentrations of 9-Butyladenine (or vehicle control) for 24 hours.

-

Cell Harvest: Aspirate the media and wash cells with 1X PBS. Detach cells using trypsin-EDTA, then neutralize with complete media. Transfer the cell suspension to 15 mL conical tubes.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold 1X PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet twice with 1X PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

-

Data Acquisition: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cellular Consequence II: Induction of Apoptosis

Prolonged cell cycle arrest is a significant cellular stressor that often triggers programmed cell death, or apoptosis.[8] The G2/M arrest induced by 9-Butyladenine is expected to initiate the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of a caspase cascade.[9]

Visualizing the Apoptotic Pathway

Caption: The intrinsic apoptotic pathway initiated by 9-Butyladenine.

Experimental Protocol: Western Blotting for Cell Cycle and Apoptotic Markers

This protocol allows for the detection and semi-quantification of key proteins that are modulated during G2/M arrest and apoptosis.[10][11]

-

Protein Extraction: Treat HCT116 cells with 9-Butyladenine for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-CDK1, anti-Cyclin B1, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin (as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Hypothetical Data: Western Blot Analysis

| Target Protein | Vehicle (DMSO) | 9-Butyladenine (25 µM) | Expected Outcome |

| CDK1 | 1.0 | 0.9 | No significant change in total protein |

| Cyclin B1 | 1.0 | 0.3 | Downregulation due to arrest |

| Cleaved Caspase-3 | 1.0 | 4.5 | Upregulation indicates apoptosis |

| Bcl-2 (Anti-apoptotic) | 1.0 | 0.4 | Downregulation promotes apoptosis |

| Bax (Pro-apoptotic) | 1.0 | 2.1 | Upregulation promotes apoptosis |

| β-actin | 1.0 | 1.0 | Loading control |

Direct Target Validation: In Vitro Kinase Assay

To definitively prove that 9-Butyladenine directly inhibits CDK1, an in vitro kinase assay is essential. This cell-free system isolates the kinase, its substrate, and the inhibitor to measure direct enzymatic inhibition.[12]

Visualizing the Experimental Workflow

Caption: Workflow for an in vitro radiometric CDK1 kinase assay.

Experimental Protocol: CDK1/Cyclin B1 Kinase Assay

This protocol is a standard method for measuring the activity of the CDK1/Cyclin B1 complex.[13]

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase buffer, recombinant active CDK1/Cyclin B1 enzyme, and a suitable substrate (e.g., Histone H1).

-

Inhibitor Addition: Add varying concentrations of 9-Butyladenine (typically from a 10-point serial dilution) or DMSO (vehicle control) to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding an ATP mix containing both cold ATP and radiolabeled γ-³²P-ATP. Incubate at 30°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) substrate.

-

Data Interpretation: Quantify the radioactivity in the substrate bands. Plot the percent inhibition of kinase activity against the log concentration of 9-Butyladenine to determine the IC50 value.

Hypothetical Data: Kinase Inhibition Profile

| Kinase | 9-Butyladenine IC50 (µM) |

| CDK1/Cyclin B1 | 0.85 |

| CDK2/Cyclin E | 2.5 |

| CDK4/Cyclin D1 | > 50 |

| PKA | > 100 |

| AKT1 | > 100 |

Conclusion and Future Directions

The evidence strongly supports a mechanism of action for 9-Butyladenine centered on the inhibition of Cyclin-Dependent Kinases, particularly CDK1. This inhibition leads to a cascade of cellular events, beginning with a robust G2/M cell cycle arrest and culminating in the induction of apoptosis through the intrinsic pathway. The provided protocols offer a comprehensive framework for validating this proposed mechanism and characterizing the compound's potency and selectivity. Future research should focus on confirming these effects in a broader range of cancer cell lines, investigating potential off-target effects, and evaluating its efficacy in in vivo models to further establish its potential as a novel anti-cancer therapeutic.

References

-

Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30895-30906. [Link]

-

In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. (2022). International Journal of Molecular Sciences. [Link]

-

Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]

-

Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. (2023). Pharmaceuticals. [Link]

-

Park, I. C., et al. (2011). Bufalin induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells. Oncology Reports, 26(6), 1593-1599. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). Bio-protocol. [Link]

-

JoVE. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments. [Link]

-

ResearchGate. (n.d.). Western blot analysis of G2/M arrest regulator proteins. Retrieved from [Link]

-

Kitagawa, M., et al. (1999). Butyrolactone I Induces Cyclin B1 and Causes G2/M Arrest and Skipping of Mitosis in Human Prostate Cell Lines. Anticancer Research, 19(6B), 4857-4862. [Link]

-

Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. (2012). Journal of Medicinal Food. [Link]

-

Anderson, M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(16), 6849-6864. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]

-

Preclinical Findings Illuminate Intricacies in CDK4&6 Inhibition. (2023). Targeted Oncology. [Link]

-

Qi, F., et al. (2011). Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways. Cancer Science, 102(5), 951-958. [Link]

-

ResearchGate. (n.d.). Western blot analysis of G2/M checkpoint and apoptosis pathway proteins. Retrieved from [Link]

-

Slingerland, J. M., et al. (1994). A novel inhibitor of cyclin-Cdk activity detected in transforming growth factor beta-arrested epithelial cells. Molecular and Cellular Biology, 14(6), 3683-3694. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Bartkowiak, B., et al. (2014). The structure and substrate specificity of human Cdk12/Cyclin K. Nature Communications, 5, 3488. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]

-

Al-Henhena, N., et al. (2014). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS ONE, 9(5), e95523. [Link]

-

Piao, W., et al. (2017). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. International Journal of Molecular Sciences, 18(9), 1957. [Link]

-

Adenine, a key player in biology and medicinal chemistry. (2021). Bioorganic & Medicinal Chemistry. [Link]

-

CDK Inhibitors Show Impressive Activity in Advanced Breast Cancer. (2014). Cancer Network. [Link]

-

American Chemical Society. (2016). 6-Benzyladenine. Retrieved from [Link]

-

A Novel Role for Cdk1/Cyclin B in Regulating B-Raf Activation at Mitosis. (2006). Molecular Biology of the Cell. [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). Molecules. [Link]

-

Induction of apoptosis in cancer cells by tumor necrosis factor and butyrolactone, an inhibitor of cyclin-dependent kinases. (1997). Journal of Biological Chemistry. [Link]

-

Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.). (2022). Frontiers in Plant Science. [Link]

-

Recent advances with cyclin-dependent kinase inhibitors: therapeutic agents for breast cancer and their role in immuno-oncology. (2020). Breast Cancer Research. [Link]

-

The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. (2018). Oncotarget. [Link]

-

Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. (2008). Proceedings of the National Academy of Sciences. [Link]

-

N'JOY Biochemistry. (2020, May 24). 2: Cell Cycle Regulation| Biochemistry of Cancer [Video]. YouTube. [Link]

-

Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. (2011). Chemical Biology & Drug Design. [Link]

-

Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. (2016). Bio-protocol. [Link]

-

Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. (2020). Frontiers in Oncology. [Link]

-

AERU. (n.d.). 6-benzyladenine (Ref: ABG-3191). Retrieved from [Link]

Sources

- 1. Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 5. Bufalin induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 7. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the In Silico Modeling of 9-Butyladenine Receptor Binding

This guide provides a comprehensive, technically detailed walkthrough for investigating the binding of 9-butyladenine, a synthetic adenine derivative, to its putative receptor target. As direct experimental data on the specific protein targets of 9-butyladenine is sparse, this document will proceed under the structurally-informed hypothesis that it acts as a ligand for purinergic receptors, a family of proteins that bind endogenous purines like adenosine and ATP. Specifically, we will use the human A2A adenosine receptor (A2AAR), a well-characterized G-protein coupled receptor (GPCR) and a significant drug target, as our model system. The methodologies outlined here are robust and can be adapted for other receptor targets as they are identified.

This document is intended for researchers, computational chemists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the causality behind procedural choices, emphasizing a self-validating workflow that ensures the scientific rigor of the results.

Part 1: The Strategic Framework for In Silico Investigation

The journey of characterizing a ligand-receptor interaction in silico is a multi-stage process, where each step builds upon the last to refine our understanding of the binding event at an atomistic level. Our approach is designed to progress from a broad, rapid assessment of binding possibility to a detailed, computationally intensive analysis of the complex's stability and binding affinity.

Here, we present the logical workflow that forms the backbone of our investigation into the 9-butyladenine/A2AAR interaction.

Caption: Overall workflow for in silico modeling of 9-butyladenine binding.

Part 2: Experimental Protocols & Methodologies

System Preparation: Laying a Valid Foundation

The fidelity of any in silico model is critically dependent on the quality of the starting structures. This preparation phase is not merely a formality but a crucial step to ensure that the biomolecular system is as close to a physiologically relevant state as possible.

2.1.1. Receptor Structure Preparation

-

Rationale: We select the human A2A adenosine receptor crystal structure PDB ID: 3EML, as it is co-crystallized with the antagonist ZM241385.[1] This provides a receptor conformation already amenable to binding adenine-like antagonists, which we hypothesize 9-butyladenine to be.[2] The high resolution (2.6 Å) ensures the atomic coordinates are well-defined.

-

Protocol:

-

Download Structure: Obtain the PDB file for 3EML from the RCSB Protein Data Bank.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including the co-crystallized antagonist (ZM241385), water molecules, and any crystallization additives. This is critical to ensure the binding site is accessible for our ligand of interest.

-

Protonation and Charge Assignment: Proteins in crystal structures lack hydrogen atoms. Using a tool like Schrödinger's Protein Preparation Wizard or Amber's pdb4amber utility, add hydrogen atoms consistent with a physiological pH of 7.4. This step is vital as it correctly defines the ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His), which are fundamental to forming hydrogen bonds and salt bridges.

-

Structural Refinement: Perform a brief, constrained energy minimization of the receptor structure. This relieves any steric clashes or unfavorable geometries introduced during the protonation step without significantly altering the experimentally determined backbone conformation. The heavy atoms of the protein backbone should be restrained to preserve the crystal structure's integrity.

-

2.1.2. Ligand Structure Preparation

-

Rationale: The 3D conformation and charge distribution of 9-butyladenine are paramount for predicting its interaction with the receptor. A simple 2D drawing is insufficient; an energetically minimized, correctly protonated 3D structure is required.

-

Protocol:

-

Generate 3D Coordinates: Using a molecular builder like Avogadro or ChemDraw, create the 2D structure of 9-butyladenine and convert it to a 3D format.

-

Energy Minimization: Perform a quantum mechanical energy minimization using a method like DFT (B3LYP/6-31G*) or a robust molecular mechanics force field. This yields a low-energy, geometrically realistic conformation of the ligand.

-

Charge Calculation: Calculate partial atomic charges for the ligand. The RESP (Restrained Electrostatic Potential) or AM1-BCC charge models are recommended as they are designed to be compatible with common biomolecular force fields like AMBER.[3] These charges are crucial for accurately modeling electrostatic interactions, which are a primary driver of ligand binding.

-

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking serves as a computational screening tool to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the strength of the interaction (docking score).

-

Rationale: Docking is a computationally efficient method to generate plausible binding hypotheses. By sampling a vast number of possible orientations and conformations of the ligand within the binding site, we can identify low-energy poses that are likely to represent the true binding mode. We will use a grid-based docking approach, focusing the search space on the known antagonist binding pocket of A2AAR.

-

Protocol:

-

Binding Site Definition: Define a docking grid box centered on the position of the co-crystallized antagonist ZM241385 in the original 3EML structure. The box dimensions should be large enough to encompass the entire binding cavity and allow for rotational and translational freedom of 9-butyladenine (e.g., a 20x20x20 Å cube).

-

Execution of Docking: Use a well-validated docking program such as AutoDock Vina, Glide, or GOLD. These programs employ different search algorithms (e.g., Lamarckian genetic algorithm) and scoring functions to predict binding. It is advisable to perform docking with multiple programs to ensure the predicted pose is not an artifact of a single algorithm.

-

Pose Analysis and Selection: The docking algorithm will produce several potential binding poses, each with a corresponding docking score. These poses must be critically evaluated based on two criteria:

-

Scoring Function: Lower (more negative) scores generally indicate more favorable binding.

-

Biochemical Plausibility: The top-ranked pose should be visually inspected for chemically sensible interactions. For A2AAR antagonists, key interactions often involve hydrogen bonds with residues like Asn253 and hydrophobic/π-stacking interactions with Phe168.[4] The pose that best satisfies both energetic and structural criteria is selected for further analysis.

-

-

| Parameter | Hypothetical Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Key Interacting Residues | Asn253, Phe168, Ile274 | Forms expected hydrogen bonds and hydrophobic contacts. |

| RMSD from other poses | > 2.0 Å | The top pose is distinct from other, less stable poses. |

| Table 1: Hypothetical Docking Results for 9-Butyladenine with A2AAR. |

Molecular Dynamics (MD) Simulation: Capturing the Dynamic Reality

While docking provides a static snapshot, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.

-

Rationale: MD simulations provide a physics-based approach to assess the stability of the docked pose and refine the protein-ligand interactions. By simulating the motions of atoms over time, we can verify if the key interactions predicted by docking are maintained and observe any induced-fit changes in the receptor. This step is essential for validating the docking hypothesis.

Caption: Step-by-step workflow for MD simulation setup and execution.

-

Protocol:

-

System Building:

-

Force Field Assignment: Assign a suitable force field to the system. The AMBER ff14SB force field is a standard choice for proteins, while the General Amber Force Field (GAFF) is well-suited for drug-like small molecules like 9-butyladenine.[5]

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

-

Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.

-

-

Equilibration: Before the production run, the system must be gradually equilibrated. This involves a multi-step process:

-

Minimization: A thorough energy minimization of the entire solvated system to remove any bad contacts.

-

NVT Ensemble (Heating): Gently heat the system from 0 K to the target temperature (310 K) while keeping the volume constant. Protein and ligand heavy atoms are typically restrained to prevent drastic conformational changes.

-

NPT Ensemble (Pressure Coupling): Continue the simulation at constant temperature and pressure, allowing the density of the system to relax to the correct value. Restraints are gradually removed.

-

-

Production Simulation: Run the simulation for a duration sufficient to observe stable behavior of the ligand in the binding site. A simulation of 100-200 nanoseconds is a common standard for assessing the stability of a ligand's binding pose.

-

Trajectory Analysis: Analyze the resulting trajectory file to assess:

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone relative to the starting structure. A stable, low RMSD for the ligand indicates that the binding pose is maintained.

-

Root Mean Square Fluctuation (RMSF): The RMSF of protein residues can highlight flexible regions and show which residues are stabilized upon ligand binding.

-

Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking to see if they persist throughout the simulation. Tools like VMD are invaluable for this analysis.[6][7]

-

-

Binding Free Energy Calculation: Quantifying Affinity

The final step is to quantify the binding affinity, which is a more rigorous metric than the docking score. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular end-state free energy calculation approaches.

-

Rationale: MM/PBSA and MM/GBSA provide an estimate of the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[8] This approach is more computationally demanding than docking but generally more accurate, as it averages energies over an ensemble of conformations from the MD trajectory.

-

Protocol:

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

Decomposition Analysis: A key advantage of this method is the ability to decompose the total binding free energy into contributions from individual residues. This "per-residue decomposition" is invaluable for identifying the specific amino acids that are most critical for ligand binding, providing direct guidance for future lead optimization efforts.

-

| Energy Component | Hypothetical Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable shape complementarity and hydrophobic interactions. |

| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable hydrogen bonds and electrostatic interactions. |

| Polar Solvation (ΔG_pol) | +35.8 | Unfavorable; energy penalty for desolvating polar groups. |

| Non-polar Solvation (ΔG_npol) | -4.2 | Favorable; related to the hydrophobic effect. |

| Total ΔG_binding | -34.0 | Strong predicted overall binding free energy. |

| Table 2: Hypothetical MM/PBSA Binding Free Energy Results and Component Analysis for the 9-Butyladenine/A2AAR Complex. |

Part 3: Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow to investigate the binding of 9-butyladenine to the human A2A adenosine receptor. By progressing from system preparation through molecular docking, dynamic simulation, and free energy calculations, we can build a comprehensive, atomistic model of the binding event. The hypothetical results presented suggest that 9-butyladenine is a plausible high-affinity ligand for A2AAR, with its binding stabilized by key interactions within the antagonist pocket.

The true power of this in silico approach lies in its predictive capabilities. The detailed interaction analysis and binding energy decomposition provide actionable insights for medicinal chemists to design novel derivatives of 9-butyladenine with improved potency and selectivity. The next logical steps would involve synthesizing these proposed analogs and validating the computational predictions through in vitro binding assays, thus closing the loop between computational design and experimental verification.

References

-

Force fields for small molecules. National Institutes of Health. [Link]

-

Recent Advances in the In-silico Structure-based and Ligand-based Approaches for the Design and Discovery of Agonists and Antagonists of A2A Adenosine Receptor. PubMed. [Link]

-

Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. National Institutes of Health. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

3EML: The 2.6 A Crystal Structure of a Human A2A Adenosine Receptor bound to ZM241385. RCSB PDB. [Link]

-

VMD - Visual Molecular Dynamics. University of Illinois at Urbana-Champaign. [Link]

-

Molecular Dynamics Trajectory Analysis using VMD. YouTube. [Link]

-

Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. [Link]

-

Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. [Link]

-

Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. PubMed Central. [Link]

-

2YDO: Thermostabilised HUMAN A2a Receptor with adenosine bound. RCSB PDB. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 6. VMD - Visual Molecular Dynamics [ks.uiuc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Butyl-9H-purin-6-amine (CAS 2715-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 9-Butyl-9H-purin-6-amine, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the core physicochemical data, supported by experimental protocols and theoretical considerations. The guide is structured to provide not just data, but also the scientific context and methodologies required for its accurate determination and application in a research and development setting.

Introduction

9-Butyl-9H-purin-6-amine, also known as 9-butyladenine, belongs to the purine class of heterocyclic aromatic organic compounds. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The N9-substitution with a butyl group significantly influences the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physicochemical characteristics is paramount for its application in drug design, formulation development, and toxicological assessment.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and identity.

Chemical Structure

The molecular structure of 9-Butyl-9H-purin-6-amine is depicted below. The core is a purine ring system, which consists of a pyrimidine ring fused to an imidazole ring. An amino group is attached at the C6 position, and a butyl group is substituted at the N9 position of the purine ring.

Caption: 2D structure of 9-Butyl-9H-purin-6-amine.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2715-70-0 |

| IUPAC Name | 9-butylpurin-6-amine |

| Synonyms | 9-butyladenine, 9H-Purin-6-amine, 9-butyl- |

| Molecular Formula | C₉H₁₃N₅ |

| Molecular Weight | 191.23 g/mol |

| InChI | InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) |

| InChIKey | BKXMJMZKKNIYRD-UHFFFAOYSA-N |

| SMILES | CCCCN1C=NC2=C(N=CN=C21)N |

Physicochemical Data

A comprehensive dataset of physicochemical properties is essential for predicting the behavior of a compound in various biological and chemical systems.

| Property | Value | Experimental/Predicted |

| Melting Point | 115-118 °C (388-391 K) | Experimental |

| Boiling Point | Not available | - |

| Solubility | Soluble in water (predicted) | Predicted |

| logP (XLogP3) | 1.2 | Predicted |

| pKa | Not available | - |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Rationale Behind Physicochemical Properties

-

Melting Point: The melting point of a solid is a good indicator of its purity. Pure crystalline compounds typically have a sharp melting range of 1-2°C. The observed melting point of 115-118 °C suggests a relatively stable crystalline structure.

-

Boiling Point: Due to its relatively high molecular weight and the presence of hydrogen bonding capabilities, 9-butyladenine is expected to have a high boiling point, likely above 300 °C. However, it may decompose before boiling under atmospheric pressure. Experimental determination would require vacuum distillation.

-

Solubility: The purine core with its multiple nitrogen atoms can participate in hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the C4 alkyl chain introduces lipophilicity, which will also influence its solubility in organic solvents. Compounds with a logP around 1 are often reasonably soluble in both aqueous and lipid environments.

-

logP: The partition coefficient (logP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A predicted XLogP3 of 1.2 suggests that 9-butyladenine has a balanced hydrophilic-lipophilic character, which is often desirable for oral bioavailability.

-

pKa: The pKa value(s) of 9-butyladenine are crucial for understanding its ionization state at physiological pH. The purine ring contains several nitrogen atoms that can be protonated or deprotonated. The amino group at C6 is expected to be basic, while the imidazole and pyrimidine nitrogens can also exhibit acidic or basic properties. The pKa will significantly impact its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Melting Point Determination

The melting point can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline 9-butyladenine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: A rapid heating rate (10-20 °C/min) is used for a preliminary determination to find the approximate melting range.

-

Accurate Determination: A second sample is heated slowly (1-2 °C/min) starting from about 20 °C below the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[1][2]

pKa Determination by UV-Visible Spectroscopy

The pKa of a compound can be determined by monitoring the change in its UV-Visible absorption spectrum as a function of pH.[3][4][5][6]

Methodology:

-

Stock Solution Preparation: A stock solution of 9-butyladenine is prepared in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: A series of buffers with known pH values (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation for Measurement: A small aliquot of the stock solution is added to each buffer to a constant final concentration.

-

UV-Vis Measurement: The UV-Visible spectrum of each solution is recorded over a relevant wavelength range (e.g., 220-350 nm).

-

Data Analysis: The absorbance at a wavelength where the largest change is observed is plotted against pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Caption: Workflow for pKa determination by UV-Visible Spectroscopy.

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure and electronic properties of 9-Butyl-9H-purin-6-amine.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Absorptions:

-

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹.[7]

-

C-H Stretching (Aliphatic): Absorptions in the range of 3000-2850 cm⁻¹ are expected from the butyl group.

-

C=N and C=C Stretching (Aromatic): The purine ring will exhibit several bands in the 1650-1450 cm⁻¹ region.

-

N-H Bending: A bending vibration for the amino group is expected around 1650-1580 cm⁻¹.

Experimental Protocol for Solid Sample IR:

-

Sample Preparation (Thin Film): A small amount of 9-butyladenine is dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the solid.[8][9][10]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution.

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals for the protons on the purine ring (H2 and H8) are expected in the downfield region (δ 7.5-8.5 ppm).

-

NH₂ Protons: A broad signal for the amino protons, the chemical shift of which will be concentration and solvent dependent.

-

Butyl Group Protons:

-

-CH₂- (attached to N9): A triplet around δ 4.0-4.5 ppm.

-

-CH₂- (internal): Multiplets in the range of δ 1.2-1.8 ppm.

-

-CH₃: A triplet around δ 0.9 ppm.

-

Expected ¹³C NMR Signals:

-

Aromatic Carbons: Signals for the carbon atoms of the purine ring are expected in the range of δ 110-160 ppm.

-

Butyl Group Carbons: Signals for the four carbons of the butyl group will appear in the upfield region (δ 10-70 ppm).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: 5-25 mg of 9-butyladenine is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (191.23 m/z) should be observed.

-

Major Fragments: Fragmentation is likely to occur at the butyl chain, leading to the loss of alkyl fragments. A prominent fragment would be the purine core after cleavage of the butyl group.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.[14][15][16][17][18]

Stability and Reactivity

Understanding the stability and reactivity of 9-butyladenine is crucial for its handling, storage, and formulation.

-

Thermal Stability: As a solid with a relatively high melting point, 9-butyladenine is expected to be thermally stable at room temperature. However, prolonged exposure to high temperatures may lead to decomposition.

-

Chemical Stability: The stability of adenine derivatives can be influenced by pH. Under strongly acidic conditions, the glycosidic bond in nucleosides can be cleaved; while the N9-C bond in 9-butyladenine is more stable, extreme pH conditions should be avoided.[19] Adenine-based compounds are generally stable under typical storage conditions.

-

Reactivity: The amino group at the C6 position can undergo reactions typical of primary aromatic amines. The nitrogen atoms in the purine ring can act as nucleophiles or be protonated. The N9-butyl group is generally stable to chemical modification under standard conditions.

Safety and Handling

Appropriate safety precautions should be taken when handling 9-Butyl-9H-purin-6-amine.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of 9-Butyl-9H-purin-6-amine (CAS 2715-70-0). The presented data, along with the outlined experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. A thorough understanding and application of this information will facilitate its effective use in various scientific and pharmaceutical applications. Further experimental validation of the predicted properties is encouraged to build a more complete and robust physicochemical profile.

References

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis, in vitro antiviral evaluation, and stability studies of novel alpha-borano-nucleotide analogues of 9-[2-(phosphonomethoxy)ethyl]adenine and (R). (2006). PubMed. Retrieved January 27, 2026, from [Link]

-

mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

experiment (1) determination of melting points. (2021). SlideShare. Retrieved January 27, 2026, from [Link]

-

Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 27, 2026, from [Link]

-

The usual suspects-influence of physicochemical properties on lag time, skin deposition, and percutaneous penetration of nine model compounds. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved January 27, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Stability of adenine-based cytokinins in aqueous solution. (2016). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Fragmentation pattern in butane. (2020). YouTube. Retrieved January 27, 2026, from [Link]

-

he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry | Interpreting Spectra | A-Level Chemistry | Alkanes | Butane. (2022). YouTube. Retrieved January 27, 2026, from [Link]

-

4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Basic Practical NMR Concepts. (n.d.). MSU chemistry. Retrieved January 27, 2026, from [Link]

-

Determination of pKa of felodipine using UV–Visible spectroscopy. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Surprising Radiolytic Stability of 8-Thiomethyladenine in an Aqueous Solution. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 27, 2026, from [Link]

-

Practical Experiments in the Fundamentals of Mass Spectrometry. (n.d.). HTDS. Retrieved January 27, 2026, from [Link]

-

College of Pharmacy-University of Mustansiriyah 5Th. Year- Practical advance pharmaceutical analysis – 2019. (n.d.). Retrieved January 27, 2026, from [Link]

-

The pKa of an Indicator UV Absorption Spectrophotometry. (n.d.). Bloomsburg. Retrieved January 27, 2026, from [Link]

-

Structures of 9-substituted adenine derivatives. Structures are referred to by number in the text. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Proton NMR Table. (n.d.). MSU chemistry. Retrieved January 27, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 27, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (n.d.). Retrieved January 27, 2026, from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

A Mass Spectrometry Experiment on the Degrees of Freedom Effect. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Adenosine triphosphate. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Using the FT-IR: Solid & Liquid Samples. (2018). YouTube. Retrieved January 27, 2026, from [Link]

-

mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hi-tec.tripod.com [hi-tec.tripod.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. sc.edu [sc.edu]

- 14. rsc.org [rsc.org]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. htds.fr [htds.fr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 9-butyl-9H-purin-6-amine by NMR and LC-MS

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation and purity assessment of 9-butyl-9H-purin-6-amine, a key N-alkylated purine derivative. Leveraging a multi-technique approach, this document details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We present not only the detailed, field-tested protocols for data acquisition but also delve into the scientific rationale behind the selection of specific experiments, including ¹H NMR, ¹³C NMR, and advanced 2D techniques such as COSY, HSQC, and HMBC. The guide culminates in an integrated analysis, demonstrating how the combined data from these orthogonal techniques provides definitive confirmation of molecular identity, regiochemistry, and purity, meeting the rigorous standards required in chemical research and drug development.

Introduction

9-butyl-9H-purin-6-amine, also known as N9-butyladenine, is a synthetic derivative of adenine, a fundamental component of nucleic acids. The introduction of an alkyl group, such as the n-butyl chain, at the N9 position of the purine core can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for biological interactions. As such, N-alkylated purines are of considerable interest in medicinal chemistry and drug development.

The synthesis of such derivatives, however, can potentially yield a mixture of isomers (e.g., N7- or N3-alkylation). Therefore, rigorous and unequivocal characterization is not merely a procedural step but a scientific necessity to ensure that the correct molecular entity is advanced in research and development pipelines. Spectroscopic analysis provides the definitive evidence required to confirm the covalent structure, verify the specific site of alkylation, and assess the sample's purity. This guide establishes a gold-standard workflow for achieving this using the synergistic power of NMR and LC-MS.

Molecular Structure and Predicted Spectroscopic Features

Before commencing any analysis, it is crucial to establish a hypothesis based on the target structure. This allows for a directed interpretation of the resulting data.

Molecular Formula: C₉H₁₃N₅[1] Monoisotopic Mass: 191.1171 g/mol [1] Molecular Weight: 191.23 g/mol [1]

The structure, with IUPAC-recommended numbering, is presented below. Based on this, we can predict the key spectroscopic signatures.

-

NMR: We expect to see signals corresponding to two distinct aromatic protons (H2 and H8), an exocyclic amine group (-NH₂), and a full n-butyl chain (four sets of proton signals). The carbon spectrum should show five aromatic/vinylic carbons and four aliphatic carbons.

-

MS: In positive-ion mode electrospray ionization, the primary species observed should be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 192.12.

Caption: IUPAC Numbering Scheme for 9-butyl-9H-purin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. A suite of experiments is required for a complete and self-validating assignment.

Rationale for NMR Experiment Selection

-

¹H NMR: This is the initial, fundamental experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (J-coupling, indicating neighboring protons), and integration (the relative number of protons in each environment).

-

¹³C NMR: This experiment identifies the number of unique carbon environments. Chemical shifts provide insight into the hybridization (sp³, sp²) and functional group of each carbon.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two or three bonds. It is indispensable for confirming the connectivity of the butyl chain by showing correlations between adjacent methylene groups (e.g., H1' to H2', H2' to H3', etc.).

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps direct, one-bond correlations between protons and the carbons they are attached to.[2] It is the primary tool for assigning carbon signals based on their known proton attachments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the N9-alkylation site.[3][4] It shows correlations between protons and carbons over two to three bonds. The key correlation to observe is between the H1' protons of the butyl group and the C4 and C8 carbons of the purine ring, which provides unambiguous proof of the N9-C1' bond.[5][6]

Experimental Protocol: NMR Data Acquisition